molecular formula C10H13N2Na4O14P3 B13391347 2'-Deoxy-thymidine-5'-triphosphate tetrasodium salt;Thymidine triphosphate sodium salt

2'-Deoxy-thymidine-5'-triphosphate tetrasodium salt;Thymidine triphosphate sodium salt

Cat. No.: B13391347
M. Wt: 570.10 g/mol
InChI Key: FOWRUVUUUBXRNF-UHFFFAOYSA-J
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Description

Thymidine 5’-triphosphate tetrasodium salt is a nucleotide analog that plays a crucial role in DNA synthesis and repair. It is a derivative of thymidine, a nucleoside composed of thymine and deoxyribose. This compound is essential for various biochemical processes, particularly in the synthesis of DNA during cell division and replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thymidine 5’-triphosphate tetrasodium salt can be synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of thymidine using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction proceeds through intermediate stages, including the formation of thymidine monophosphate and thymidine diphosphate, before finally yielding thymidine triphosphate .

Industrial Production Methods

In industrial settings, thymidine 5’-triphosphate tetrasodium salt is produced using large-scale chemical reactors. The process involves the controlled addition of reagents and precise temperature regulation to ensure high yield and purity. The final product is often purified through techniques such as ion-exchange chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Thymidine 5’-triphosphate tetrasodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorylating agents like POCl3 and PCl5, as well as bases such as pyridine. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products

The major products formed from these reactions include thymidine monophosphate, thymidine diphosphate, and thymidine triphosphate. Hydrolysis reactions yield thymidine and inorganic phosphate .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Deoxyadenosine 5’-triphosphate (dATP): Another nucleotide analog used in DNA synthesis.

    Deoxyguanosine 5’-triphosphate (dGTP): A nucleotide analog involved in DNA replication.

    Deoxycytosine 5’-triphosphate (dCTP): A nucleotide analog essential for DNA synthesis.

Uniqueness

Thymidine 5’-triphosphate tetrasodium salt is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotide analogs, it specifically pairs with adenine during DNA replication, ensuring the fidelity of the genetic code .

Properties

Molecular Formula

C10H13N2Na4O14P3

Molecular Weight

570.10 g/mol

IUPAC Name

tetrasodium;[[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H17N2O14P3.4Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;;/q;4*+1/p-4

InChI Key

FOWRUVUUUBXRNF-UHFFFAOYSA-J

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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